Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate
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Overview
Description
Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzoate ester, a nitroaniline moiety, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate typically involves multiple steps. One common method starts with the nitration of aniline to produce 3-nitroaniline. This intermediate is then reacted with 5-chloro-2-hydroxybenzoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Reduction: 5-chloro-2-[2-(3-aminoanilino)-2-oxoethoxy]benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoic acid and methanol.
Scientific Research Applications
Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(2-nitroanilino)-3-thiophenecarbonitrile: Shares a similar nitroaniline moiety but differs in the presence of a thiophene ring instead of a benzoate ester.
Methyl 5-chloro-2-hydroxybenzoate: Similar in structure but lacks the nitroaniline moiety, making it less versatile in certain applications.
Uniqueness
Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
20745-74-8 |
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Molecular Formula |
C16H13ClN2O6 |
Molecular Weight |
364.73 g/mol |
IUPAC Name |
methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate |
InChI |
InChI=1S/C16H13ClN2O6/c1-24-16(21)13-7-10(17)5-6-14(13)25-9-15(20)18-11-3-2-4-12(8-11)19(22)23/h2-8H,9H2,1H3,(H,18,20) |
InChI Key |
FFJHLIHIQMHCOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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